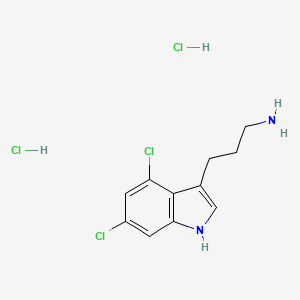![molecular formula C32H22O4 B13151958 Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate CAS No. 63232-63-3](/img/structure/B13151958.png)
Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by two anthracene units connected at the 1 and 1’ positions, with dimethyl ester groups at the 2 and 2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate typically involves the coupling of two anthracene units followed by esterification. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the bianthracene core. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting bianthracene intermediate is then subjected to esterification using methanol and a suitable acid catalyst to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a blue host material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and field-effect transistors (OFETs).
Biological Studies: Research into its potential biological activities, such as antimicrobial and anti-inflammatory properties, is ongoing.
作用機序
The mechanism of action of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate in its various applications involves its ability to interact with molecular targets through π-π stacking interactions and electronic effects. In OLEDs, for example, the compound acts as a host material that facilitates efficient energy transfer to dopant molecules, resulting in high-performance light emission . In biological systems, its interactions with cellular components may involve similar π-π stacking and electronic interactions, although specific molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
3,3’-Dimethyl-9,9’-bianthracene: Another bianthracene derivative with similar structural features but different functional groups.
2,2’-Bianthracenyl: Used in organic semiconductors and has similar electronic properties.
Anthra[1,2-a]anthracene-1-yl Dimers: These compounds have additional angularly fused anthracene units and exhibit unique chiroptical properties.
Uniqueness
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. Its ability to act as a host material in OLEDs and its potential biological activities further distinguish it from other similar compounds.
特性
CAS番号 |
63232-63-3 |
|---|---|
分子式 |
C32H22O4 |
分子量 |
470.5 g/mol |
IUPAC名 |
methyl 1-(2-methoxycarbonylanthracen-1-yl)anthracene-2-carboxylate |
InChI |
InChI=1S/C32H22O4/c1-35-31(33)25-13-11-23-15-19-7-3-5-9-21(19)17-27(23)29(25)30-26(32(34)36-2)14-12-24-16-20-8-4-6-10-22(20)18-28(24)30/h3-18H,1-2H3 |
InChIキー |
KFXJFQGHUXFVAF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)






![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)



